BTK Inhibitory Potency versus Direct Patent Analog (Example 236)
In a direct comparison from the same BTK biochemical assay, the target compound (BDBM658457, 'Example 150') demonstrates a 5.5-fold greater potency against Bruton's Tyrosine Kinase (BTK) than a closely related pyrazolo[1,5-a]pyrazine derivative identified as 'Example 236' (BDBM658410) from the same patent family [1][2]. This quantifies the significant impact of the specific 4-propylbenzamide and thiadiazolyl-pyridine architecture on target engagement.
| Evidence Dimension | BTK Biochemical IC50 |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Patent analog 'Example 236' (BDBM658410): 5.5 nM |
| Quantified Difference | 5.5-fold increase in potency |
| Conditions | In vitro BTK enzymatic assay |
Why This Matters
This 5.5-fold potency advantage is critical for researchers requiring maximal target engagement at minimal concentrations, directly influencing cellular IC50 and potential downstream efficacy in B-cell receptor signaling models.
- [1] BindingDB. BDBM658457 (US20240083900, Example 150). Target: BTK. IC50: 1 nM. View Source
- [2] BindingDB. BDBM658410 (US20240083900, Example 236). Target: BTK. IC50: 5.5 nM. View Source
